N~1~-(3-Phenylpropyl)-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-(3-Phenylpropyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a phenylpropyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom of an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Phenylpropyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3-phenylpropylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired diamine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N1-(3-Phenylpropyl)-N~2~-undecylethane-1,2-diamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Phenylpropyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents
Properties
CAS No. |
627521-36-2 |
---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
N'-(3-phenylpropyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2/c1-2-3-4-5-6-7-8-9-13-18-23-20-21-24-19-14-17-22-15-11-10-12-16-22/h10-12,15-16,23-24H,2-9,13-14,17-21H2,1H3 |
InChI Key |
JHARYRFFSWFDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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